I-BRD9 -

I-BRD9

Catalog Number: EVT-269880
CAS Number:
Molecular Formula: C22H22F3N3O3S2
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

I-BRD9 is a cell-active, small molecule inhibitor that selectively targets BRD9, a subunit of the mammalian SWI/SNF (BAF) ATP-dependent chromatin remodeling complex [, , ]. I-BRD9 exhibits high selectivity for BRD9, demonstrating over 700-fold selectivity over the BET family bromodomains and 200-fold over the closely related BRD7 [, ]. This selectivity makes I-BRD9 a valuable tool for dissecting the specific roles of BRD9 in various cellular processes and disease models [, , ].

Synthesis Analysis

A detailed description of the synthesis of I-BRD9 can be found in the paper titled "Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition" [].

Molecular Structure Analysis

The molecular structure of I-BRD9 bound to the bromodomain of human BRD9 has been determined by X-ray crystallography. The crystal structure is available in the Protein Data Bank (PDB) under accession code 5EU5 []. Further structural insights into the selective binding mechanism of I-BRD9 and its derivatives to BRD9 and BRD4 are provided by molecular dynamics simulations and molecular mechanics Poisson-Boltzmann surface area calculations [].

Mechanism of Action

I-BRD9 functions by competitively binding to the bromodomain of BRD9 [, , ]. Bromodomains are protein modules that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene expression []. By binding to the BRD9 bromodomain, I-BRD9 disrupts the interaction between BRD9 and acetylated histones, ultimately leading to changes in gene expression [, , ]. This disruption of BRD9 function has been shown to impact various cellular processes, including cell proliferation, apoptosis, cell cycle progression, and differentiation, highlighting the crucial role of BRD9 in these processes [, , , , , ].

Physical and Chemical Properties Analysis

While the provided literature does not delve into the specific physical and chemical properties of I-BRD9, its classification as a "cell-active, small molecule inhibitor" suggests certain characteristics []. Being "cell-active" implies an ability to permeate cell membranes and exert its effects intracellularly []. The term "small molecule" generally refers to organic compounds with relatively low molecular weight, typically below 900 Daltons. These characteristics are often associated with favorable pharmacological properties, such as good bioavailability and tissue penetration.

Applications

Oncology:- I-BRD9 has demonstrated promising anti-cancer activity in preclinical studies using various cancer models, including acute myeloid leukemia (AML) [, , ], rhabdoid tumors [], epidermal growth factor receptor (EGFR) mutant lung cancer [], and clear cell renal cell carcinoma (ccRCC) [].- In AML cells, I-BRD9 inhibits cell growth, induces apoptosis, and promotes cell cycle arrest []. - I-BRD9 shows potential in overcoming therapeutic resistance in EGFR-mutant lung cancer by targeting BRD9-mediated epithelial-to-mesenchymal transition (EMT) [].- Research suggests BRD9 as a potential therapeutic target in HIF2αlow/− ccRCC, and I-BRD9 effectively inhibits the growth of these tumors in preclinical models [].- I-BRD9 exhibits synergistic effects with cytotoxic drugs like doxorubicin and carboplatin in rhabdoid tumors [].

Uterine Fibroids:- I-BRD9 suppresses the growth of uterine fibroid cells by inducing apoptosis, cell cycle arrest, and decreasing extracellular matrix deposition, suggesting a potential therapeutic role in managing uterine fibroids [].

Hematopoietic Stem Cell Aging:- Studies using I-BRD9 provide insights into the role of BRD9 in regulating human hematopoietic stem cell aging, particularly in influencing myeloid and erythroid differentiation [].

Leishmaniasis:- Research suggests that I-BRD9 inhibits the bromodomain factor 5 (BDF5) in Leishmania, highlighting its potential as a starting point for developing new antileishmanial drugs [].

BI-9564

  • Relevance: BI-9564 shares a similar mechanism of action with I-BRD9, targeting the bromodomain of BRD9. Both compounds demonstrated comparable efficacy in inhibiting cell proliferation and inducing cell death in rhabdoid tumor cell lines []. This suggests that BI-9564 and I-BRD9 may share structural similarities within their pharmacophores, allowing them to bind to and inhibit BRD9.

SGC-CBP30

  • Relevance: While SGC-CBP30 primarily targets CBP/EP300, it also displays binding affinity for L. donovani bromodomain factor 5 (LdBDF5), a homolog of BRD9, and demonstrates anti-leishmanial activity []. This suggests a potential overlap in the binding site characteristics between LdBDF5 and BRD9, implying that I-BRD9, a selective BRD9 inhibitor, might also interact with LdBDF5 to some extent.

Bromosporine

  • Relevance: Similar to SGC-CBP30, bromosporine, despite being a BET inhibitor, shows binding affinity for the bromodomains of LdBDF5 []. This implies that the bromodomains of LdBDF5 and BRD9 might share structural similarities that allow them to accommodate both BET inhibitors and I-BRD9, highlighting the potential for cross-reactivity within this class of compounds.

Osimertinib

  • Relevance: While structurally unrelated to I-BRD9, osimertinib's activity in EGFR mutant lung cancer cells is significantly enhanced when combined with I-BRD9 []. I-BRD9, by targeting BRD9, overcomes the epithelial-mesenchymal transition (EMT)-associated TKI tolerance that can limit osimertinib's efficacy. This highlights a synergistic interaction between compounds with distinct mechanisms of action in targeting different aspects of tumor cell survival and drug resistance.

Doxorubicin

  • Relevance: The combination of doxorubicin with I-BRD9 results in additive to synergistic inhibitory effects on cell proliferation in rhabdoid tumor cells []. This suggests that targeting BRD9 with I-BRD9 can enhance the cytotoxic effects of conventional chemotherapeutic agents like doxorubicin, potentially improving treatment efficacy.

Carboplatin

  • Relevance: Similar to doxorubicin, combining carboplatin with I-BRD9 demonstrates additive to synergistic inhibitory effects on cell proliferation in rhabdoid tumor cells []. This further supports the notion that I-BRD9 can potentiate the cytotoxic effects of established chemotherapeutics, suggesting a potential therapeutic strategy of combining I-BRD9 with existing treatment regimens.

Vincristine

  • Relevance: In contrast to the synergistic effects observed with doxorubicin and carboplatin, combining vincristine with I-BRD9 results in antagonistic effects on cell proliferation in rhabdoid tumor cells []. This highlights the importance of carefully considering drug interactions when combining I-BRD9 with other chemotherapeutic agents, as specific combinations might lead to undesirable antagonistic effects.

dBRD9-A

  • Relevance: Unlike I-BRD9, which inhibits the bromodomain of BRD9, dBRD9-A targets the entire protein for degradation []. Despite their different mechanisms of targeting BRD9, both dBRD9-A and I-BRD9 have been shown to affect myeloid and erythroid differentiation, suggesting that BRD9 plays a critical role in hematopoiesis regardless of the specific method of inhibition or degradation.

Properties

Product Name

I-BRD9

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide

Molecular Formula

C22H22F3N3O3S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

I-BRD9; I-BRD-9; I-BRD 9

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.